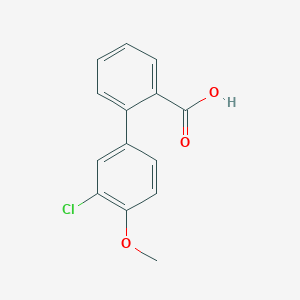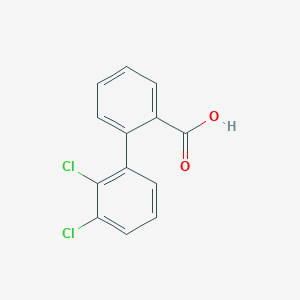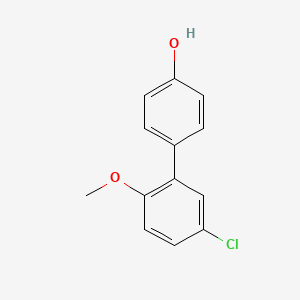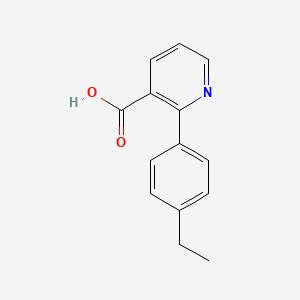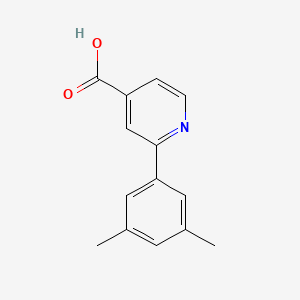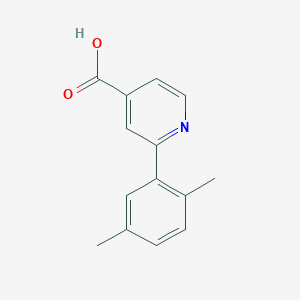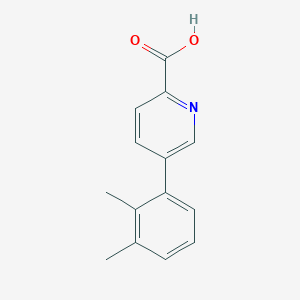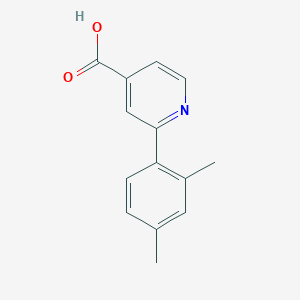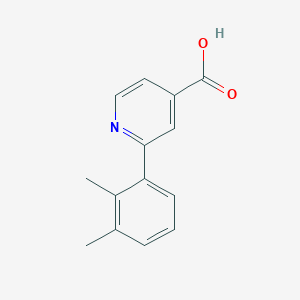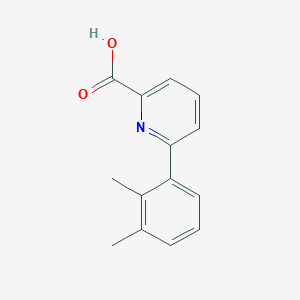
6-(2,3-Dimethylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-Dimethylphenyl)picolinic acid (6-DMPPA) is an organic compound belonging to the class of carboxylic acids. The molecular formula of 6-DMPPA is C10H11NO2 and it has a molecular weight of 177.20 g/mol. 6-DMPPA is a white crystalline solid with a melting point of 75-78°C. 6-DMPPA is a widely used reagent in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used in research and laboratory experiments to study the biochemical and physiological effects of various compounds. In
Wirkmechanismus
The mechanism of action of 6-(2,3-Dimethylphenyl)picolinic acid, 95% is not fully understood. However, it is known that 6-(2,3-Dimethylphenyl)picolinic acid, 95% is an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is believed that 6-(2,3-Dimethylphenyl)picolinic acid, 95% binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can lead to a variety of effects, including memory enhancement, improved cognitive function, and enhanced mood.
Biochemical and Physiological Effects
6-(2,3-Dimethylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved memory, enhanced cognitive function, and enhanced mood. 6-(2,3-Dimethylphenyl)picolinic acid, 95% has also been shown to increase the levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. In addition, 6-(2,3-Dimethylphenyl)picolinic acid, 95% has been shown to reduce inflammation, improve insulin sensitivity, and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2,3-Dimethylphenyl)picolinic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and its availability. 6-(2,3-Dimethylphenyl)picolinic acid, 95% is also relatively stable and can be stored for long periods of time. The main limitation of using 6-(2,3-Dimethylphenyl)picolinic acid, 95% in laboratory experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
The future directions for 6-(2,3-Dimethylphenyl)picolinic acid, 95% research include further investigation into its mechanism of action, its potential therapeutic applications, and its effects on the biochemical and physiological processes in the body. Additionally, further research could be conducted to determine the optimal dosage and to investigate the potential side effects of 6-(2,3-Dimethylphenyl)picolinic acid, 95%. Finally, research could be conducted to develop new synthesis methods for 6-(2,3-Dimethylphenyl)picolinic acid, 95% and to develop new applications for its use.
Synthesemethoden
6-(2,3-Dimethylphenyl)picolinic acid, 95% can be synthesized by a variety of methods. The most common synthesis methods are the Friedel-Crafts acylation of anisole, the condensation of dimethyl phenylmalonate with ethyl acetoacetate, and the reaction of dimethyl phenylmalonate with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
6-(2,3-Dimethylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of various compounds and to investigate the biochemical and physiological effects of various compounds. 6-(2,3-Dimethylphenyl)picolinic acid, 95% has also been used to study the mechanisms of drug action and to develop new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
6-(2,3-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-3-6-11(10(9)2)12-7-4-8-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCQLJAGXNXBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dimethylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


